3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Description
3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its benzamide structure, which includes methoxy groups and a pyrimidinylmethyl substituent. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-6-12(18-9-17-10)8-16-15(19)11-4-5-13(20-2)14(7-11)21-3/h4-7,9H,8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALLQWMIOFTZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 6-methylpyrimidin-4-ylmethanol in the presence of a coupling agent. Commonly used coupling agents include DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which facilitates the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 3,4-dimethoxybenzoic acid and 6-methylpyrimidin-4-ylmethanol as products .
| Conditions | Reagents | Products |
|---|---|---|
| Acidic hydrolysis (HCl, Δ) | Concentrated HCl, heat | 3,4-Dimethoxybenzoic acid + 6-methylpyrimidin-4-ylmethanol hydrochloride |
| Basic hydrolysis (NaOH, Δ) | Aqueous NaOH, heat | Sodium 3,4-dimethoxybenzoate + 6-methylpyrimidin-4-ylmethanol |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the mechanism influenced by the coupling agent DMTMM used in the original synthesis .
Oxidation of Methoxy Groups
The electron-rich dimethoxybenzene ring is susceptible to oxidation. Under strong oxidizing conditions, methoxy groups convert to quinones.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic aqueous medium | 3,4-Dimethoxy-1,2-benzoquinone |
| CrO₃ | Acetic acid, Δ | Partially oxidized intermediates (e.g., ketones) |
The ortho-methoxy configuration facilitates regioselective oxidation to o-quinone derivatives.
Nucleophilic Aromatic Substitution on Pyrimidine
The pyrimidine ring undergoes substitution at electron-deficient positions (C-2 and C-4):
| Nucleophile | Conditions | Product |
|---|---|---|
| Ammonia | Ethanol, reflux | 4-Amino-6-methylpyrimidine derivative |
| Thiophenol | DMF, K₂CO₃, 80°C | 2-(Phenylthio)-6-methylpyrimidine analog |
Activation by methyl groups enhances ring electrophilicity, favoring substitution at C-2 over C-4 due to steric effects.
Reduction of Pyrimidine Ring
Catalytic hydrogenation reduces the pyrimidine ring to a dihydro or tetrahydro derivative:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), ethanol | 4,5-Dihydro-6-methylpyrimidin-4-ylmethyl adduct |
| Raney Ni | H₂ (3 atm), THF | Hexahydro-pyrimidine derivative |
Reduction alters the compound’s planarity and electronic properties, impacting biological activity.
Electrophilic Substitution on Benzamide Ring
The dimethoxybenzene ring undergoes electrophilic substitution at the para position to methoxy groups:
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C | 5-Nitro-3,4-dimethoxybenzamide derivative |
| Br₂ (FeBr₃) | CH₂Cl₂, 25°C | 5-Bromo-3,4-dimethoxybenzamide |
Methoxy groups direct incoming electrophiles to the activated para position.
Functional Group Transformations
-
Methyl Oxidation : The pyrimidine’s methyl group oxidizes to a carboxylic acid using KMnO₄ in basic conditions.
-
Esterification : The amide reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.
Cross-Coupling Reactions
The pyrimidine ring participates in Suzuki-Miyaura couplings, enabling aryl functionalization :
| Boronic Acid | Catalyst | Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-6-methylpyrimidine derivative |
This reaction expands structural diversity for drug-discovery applications .
Scientific Research Applications
Antibacterial and Antifungal Activities
Recent studies have highlighted the compound's efficacy against various bacterial and fungal strains. For instance, it has been synthesized as part of a series of substituted benzamides evaluated for their antimicrobial properties. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| 3,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide | 5.19 | Staphylococcus aureus, Salmonella typhi, Klebsiella pneumoniae |
| Another Benzamide Derivative | 5.08 | Candida albicans, Aspergillus niger |
This table summarizes the antibacterial and antifungal activities of the compound compared to other derivatives .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. A notable derivative showed an IC50 value lower than that of standard chemotherapeutic agents like 5-fluorouracil.
| Compound | IC50 (µM) | Cancer Cell Lines |
|---|---|---|
| This compound | 4.12 | Various Cancer Lines |
| 5-Fluorouracil (Standard) | 7.69 | Various Cancer Lines |
This information indicates the compound's potential as a lead candidate in anticancer drug development .
Enzyme Inhibition Studies
In addition to its antimicrobial and anticancer activities, the compound has been evaluated for its ability to inhibit specific enzymes that are crucial in disease pathways. For example, studies have shown that it can effectively inhibit enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus.
The following table illustrates the enzyme inhibition activity of the compound:
| Enzyme | Inhibition Type | Reference Compound |
|---|---|---|
| Acetylcholinesterase | Significant Inhibition | Donepezil |
| α-Glucosidase | Moderate Inhibition | Acarbose |
These findings suggest that the compound may have broader therapeutic applications beyond its antibacterial and anticancer effects .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-methylbenzamide: Similar structure but lacks the pyrimidinylmethyl substituent.
3,4-dimethoxybenzamide: Lacks both the methyl and pyrimidinylmethyl substituents.
Biological Activity
3,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₇N₃O₃
- Molecular Weight : 287.31 g/mol
- CAS Number : 2189500-15-8
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit antiviral and anti-inflammatory properties by modulating intracellular pathways.
Antiviral Activity
Studies on related compounds, particularly N-phenylbenzamide derivatives, have demonstrated broad-spectrum antiviral effects against viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). These effects are primarily mediated through the enhancement of intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
Case Studies
- Hepatitis B Virus Inhibition : A study evaluated the anti-HBV activity of benzamide derivatives, including those structurally similar to this compound. The results indicated significant inhibition of HBV replication in vitro, suggesting potential for therapeutic application against HBV infections .
- Antioxidant Properties : Research on benzamide analogs demonstrated their ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests a protective role against oxidative damage, which is relevant for various diseases .
Q & A
What are the validated synthetic routes for 3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves coupling a pyrimidine derivative with a substituted benzoyl chloride. A common route starts with 6-methylpyrimidine-4-carbaldehyde and 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . For optimization:
- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to CH₂Cl₂.
- Catalysis: Adding DMAP (4-dimethylaminopyridine) can accelerate acylation.
- Purification: Column chromatography with gradients of ethyl acetate/hexane (30–50%) yields >85% purity .
How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or confirm the regioselectivity of the pyrimidine-benzamide linkage?
Answer:
- ¹H NMR: The methylene (-CH₂-) bridge between pyrimidine and benzamide appears as a singlet (~δ 4.8 ppm). Methoxy groups on the benzamide show distinct singlets (~δ 3.8–3.9 ppm) .
- IR: A strong carbonyl stretch (~1650–1680 cm⁻¹) confirms amide formation.
- HRMS: Exact mass analysis (e.g., m/z 343.1412 [M+H]⁺) resolves ambiguities from isomers .
What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB entries for kinases) to model interactions. Focus on the pyrimidine ring’s H-bonding with hinge regions .
- MD simulations: GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR models: Train on pyrimidine-benzamide derivatives with known IC₅₀ values to predict activity .
How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?
Answer:
- Assay standardization: Validate protocols (e.g., ATP concentration in kinase assays) using controls like staurosporine.
- Solubility checks: Measure solubility in DMSO/PBS; precipitation may falsely lower activity.
- Metabolic stability: Use liver microsomes to rule out rapid degradation masking true potency .
What strategies are effective for modifying the 3,4-dimethoxybenzamide moiety to enhance metabolic stability without reducing target affinity?
Answer:
- Bioisosteric replacement: Substitute methoxy groups with trifluoromethyl (increases lipophilicity) or morpholine (improves solubility) .
- Deuteriation: Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation.
- Prodrug approach: Mask the amide as a tert-butyl carbamate to enhance bioavailability .
Which in vitro models are appropriate for evaluating the compound’s potential as a neuroprotective or anticancer agent?
Answer:
- Neuroprotection: Primary cortical neuron cultures treated with glutamate/OGD (oxygen-glucose deprivation) to assay viability via MTT or LDH release .
- Anticancer: NCI-60 cell line panel screening, followed by mechanistic studies (e.g., apoptosis via Annexin V/PI staining in HeLa or MCF-7 cells) .
What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Answer:
- Matrix effects: Use LC-MS/MS with deuterated internal standards (e.g., d₄-methoxy analog) .
- Low sensitivity: Derivatize with dansyl chloride for fluorescence detection (LOD <10 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
